molecular formula C14H14N2O5 B11609588 ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate

Cat. No.: B11609588
M. Wt: 290.27 g/mol
InChI Key: AZRWWSXGFMNHEO-YFHOEESVSA-N
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Description

Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate can be achieved through a multi-step process involving the formation of the imidazolidinone ring followed by esterification. One common method involves the reaction of 2-azido acrylates with nitrones under mild conditions . This reaction does not require the assistance of any metal, acid, or base, making it an efficient and convenient method.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetates.

Scientific Research Applications

Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 2-[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C14H14N2O5/c1-2-20-12(17)8-21-11-6-4-3-5-9(11)7-10-13(18)16-14(19)15-10/h3-7H,2,8H2,1H3,(H2,15,16,18,19)/b10-7-

InChI Key

AZRWWSXGFMNHEO-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)NC(=O)N2

solubility

33 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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